molecular formula C14H19N3O4 B1337197 FA-Gly-Nva-NH2 CAS No. 67607-50-5

FA-Gly-Nva-NH2

Cat. No.: B1337197
CAS No.: 67607-50-5
M. Wt: 293.32 g/mol
InChI Key: UFGOYNARHNUQSD-MLRMMBSGSA-N
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Description

It has a molecular formula of C14H19N3O4 and a molecular weight of 293.32 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

FA-Gly-Nva-NH2 is synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to prevent unwanted side reactions. The key steps include:

    Protection of Amino Groups: The amino groups of glycine and norvaline are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reaction: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale peptide synthesizers are used to automate the coupling and deprotection steps.

    Purification: The crude peptide is purified using techniques like HPLC (high-performance liquid chromatography) to achieve high purity.

    Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

FA-Gly-Nva-NH2 undergoes various chemical reactions, including:

    Oxidation: The furan ring in the compound can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The amide groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

FA-Gly-Nva-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and specificity.

    Biology: Employed in the study of protein-protein interactions and peptide-based drug design.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and as a building block for more complex molecules .

Comparison with Similar Compounds

FA-Gly-Nva-NH2 can be compared with other peptide-based compounds such as:

    FA-Gly-Nva-OH: Similar structure but lacks the amide group, leading to different reactivity and applications.

    FA-Gly-Nva-OMe: Contains a methoxy group instead of an amide, affecting its solubility and interaction with enzymes.

    FA-Gly-Nva-NHMe: Has a methylated amide group, altering its stability and biological activity

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future research and development.

Properties

IUPAC Name

(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-4-11(14(15)20)17-13(19)9-16-12(18)7-6-10-5-3-8-21-10/h3,5-8,11H,2,4,9H2,1H3,(H2,15,20)(H,16,18)(H,17,19)/b7-6+/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOYNARHNUQSD-MLRMMBSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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